Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl-: is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a 2-chloro-2-propenylthio group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl- typically involves the reaction of 4-methylthiophenol with 2-chloro-2-propenyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 4-methylthiophenol attacks the electrophilic carbon of 2-chloro-2-propenyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced purification techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl- can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the double bond into a single bond.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents such as nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid, sulfuric acid
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated products, saturated hydrocarbons
Substitution: Nitro-substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are evaluated for their ability to act as antimicrobial, antifungal, or anticancer agents .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is utilized in the synthesis of polymers, resins, and other advanced materials .
Wirkmechanismus
The mechanism of action of Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-chloro-2-propyl-
- Benzene, 1-chloro-2-(chloromethyl)-
- Benzene, (3-chloro-1-propenyl)-
Uniqueness: Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl- is unique due to the presence of both a 2-chloro-2-propenylthio group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
53299-60-8 |
---|---|
Molekularformel |
C10H11ClS |
Molekulargewicht |
198.71 g/mol |
IUPAC-Name |
1-(2-chloroprop-2-enylsulfanyl)-4-methylbenzene |
InChI |
InChI=1S/C10H11ClS/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
DKDRMVVHAOBHME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SCC(=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.